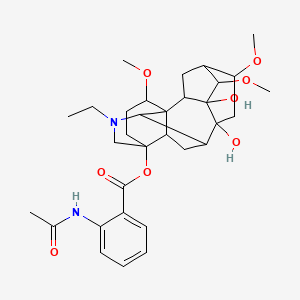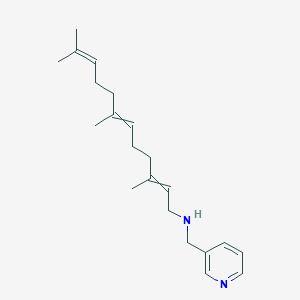
3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine is an organic compound with a complex structure that includes a pyridine ring and a long aliphatic chain with multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the aliphatic chain with the desired double bonds and methyl groups, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the formation of the amine group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of high-pressure reactors can be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated aliphatic amines
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, making it useful in coordination chemistry. The aliphatic chain can interact with lipid membranes, potentially affecting membrane fluidity and function. The compound’s amine group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nerolidol: 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol
Farnesal: 3,7,11-trimethyl-2,6,10-dodecatrienal
Uniqueness
3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and potential biological activities compared to similar compounds like nerolidol and farnesal. The combination of the aliphatic chain with multiple double bonds and the pyridine ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H32N2 |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C21H32N2/c1-18(2)8-5-9-19(3)10-6-11-20(4)13-15-23-17-21-12-7-14-22-16-21/h7-8,10,12-14,16,23H,5-6,9,11,15,17H2,1-4H3 |
Clé InChI |
LOBKJLMNXXPMNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CCNCC1=CN=CC=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


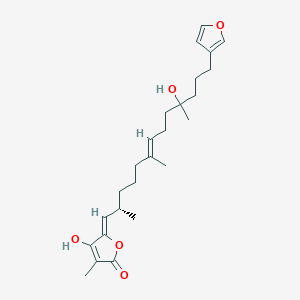

![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
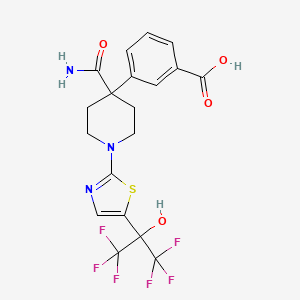
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)

![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)
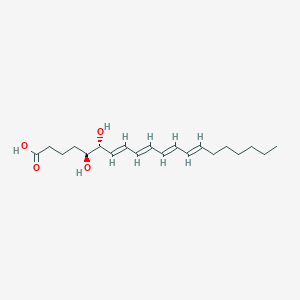
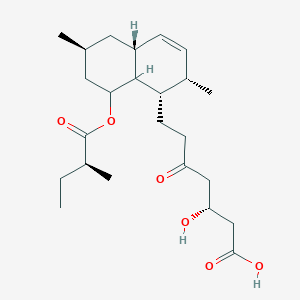
![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)
